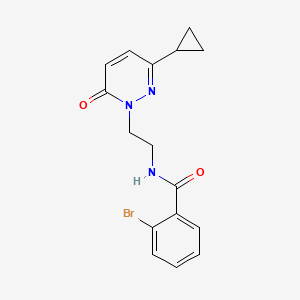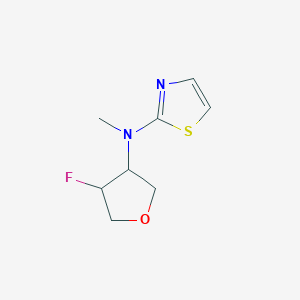![molecular formula C16H13N3O2S B2991705 7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896324-57-5](/img/structure/B2991705.png)
7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Vue d'ensemble
Description
7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazines. This compound is known for its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with a methyl group at the 7th position and a phenacylsulfanyl group at the 2nd position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields .
Méthodes De Préparation
The synthesis of 7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde and a thiol can lead to the formation of the desired triazine derivative. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete cyclization .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Analyse Des Réactions Chimiques
7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Applications De Recherche Scientifique
7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its unique structure and biological activity make it a target for the development of new pharmaceuticals, particularly in the areas of anticancer and antimicrobial research.
Industry: In industrial applications, the compound is used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell growth and proliferation .
Comparaison Avec Des Composés Similaires
7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one can be compared with other similar compounds, such as:
2,4,7-Trisubstituted pyrimido[1,2-a][1,3,5]triazin-6-ones: These compounds share a similar triazine core but differ in the substitution pattern.
Functionalized triazines and tetrazines: These compounds also contain triazine or tetrazine moieties and have been explored for their diverse applications in chemistry and biology.
Propriétés
IUPAC Name |
7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-7-8-14-17-15(18-16(21)19(14)9-11)22-10-13(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZKVAKDXCYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321317 | |
| Record name | 7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51088936 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896324-57-5 | |
| Record name | 7-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




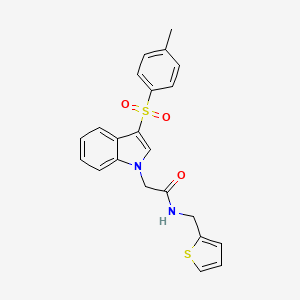
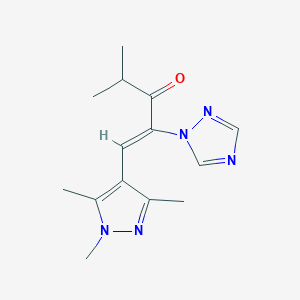
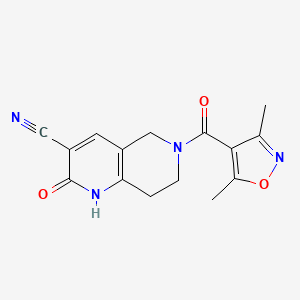
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991631.png)

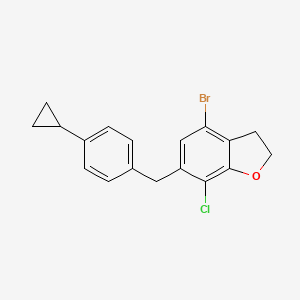
![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/new.no-structure.jpg)
